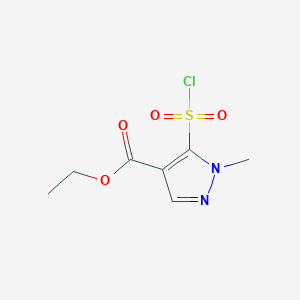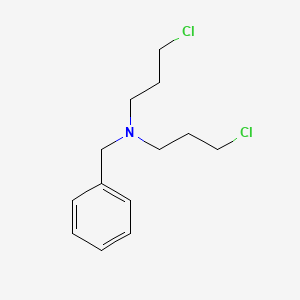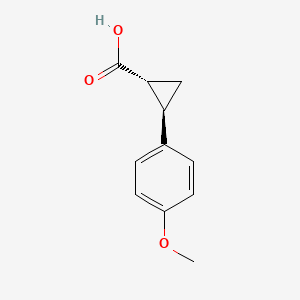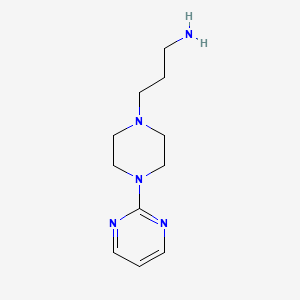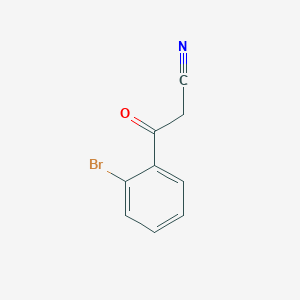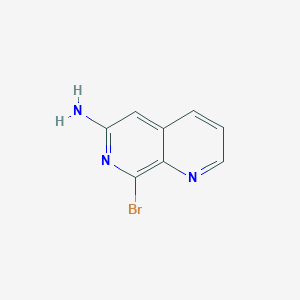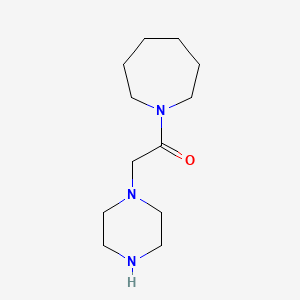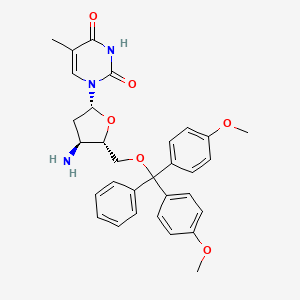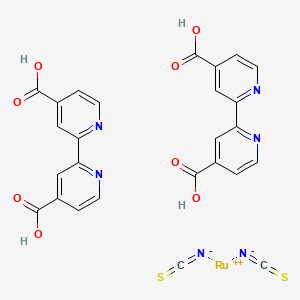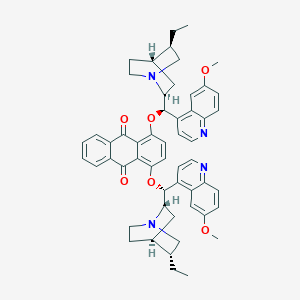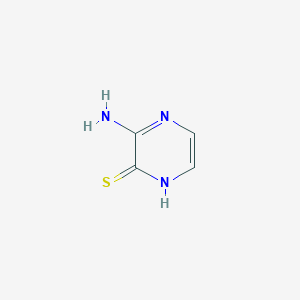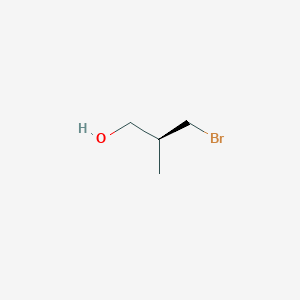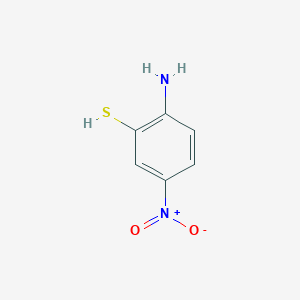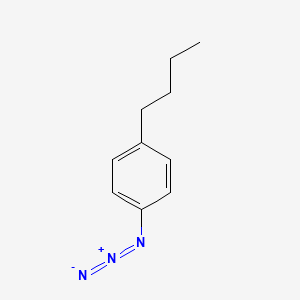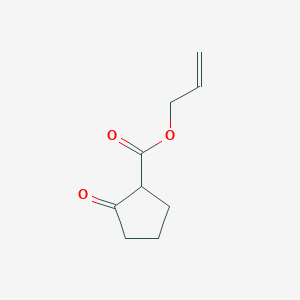
Allyl 2-oxocyclopentanecarboxylate
Descripción general
Descripción
Allyl 2-oxocyclopentanecarboxylate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Allyl 2-oxocyclopentanecarboxylate finds its utility in various catalytic processes. For instance, it's used in cobalt-catalyzed allylic and benzylic oxidations with dioxygen, showing efficient oxidation of cyclic alkenes and benzylic compounds (Punniyamurthy & Iqbal, 1994). Similarly, cobalt(II) chloride facilitates the allylation of 1,3-dicarbonyl compounds with allyl acetates in high yields, demonstrating its regioselective allylation capabilities (Maikap et al., 1994).
Synthesis and Organic Chemistry
In the realm of synthesis and organic chemistry, this compound is pivotal. For example, it's involved in the enantioselective synthesis of phorbol (Chairgulprasert et al., 2002). Also, it is a key component in the baker's yeast reduction process, where its absolute configuration is essential for accurate results (Allan et al., 1999).
Polymer Science
This compound contributes significantly to polymer science. For instance, it is used in the synthesis and characterization of novel benzoxazine monomers containing allyl groups, which are crucial for developing high-performance thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003).
Biomedical Research
In biomedical research, derivatives of this compound, such as allyl isothiocyanate, have been investigated. For instance, allyl isothiocyanate demonstrates potential anti-diabetic and antioxidant activities in animal models of type 2 diabetes mellitus (Şahin et al., 2019). It also shows promise in inhibiting the proliferation of human prostate cancer cells and inducing apoptosis, indicating its potential in cancer treatment (Xiao et al., 2003).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound can undergo transesterification , which is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst.
Action Environment
Propiedades
IUPAC Name |
prop-2-enyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYBVWYOSXHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451638 | |
| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75265-67-7 | |
| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the masking of the β-ketone carbonyl group in ethyl 1-allyl-2-oxocyclopentanecarboxylate necessary during the synthesis of Spiro[4,4]nonane-1,6-dione?
A1: Masking the β-ketone carbonyl group via ketal formation with a 1,3-diol derivative is crucial during the Dieckmann condensation step of the synthesis. This is because the basic conditions required for this reaction can lead to racemization of the chiral center if the β-ketone is left unprotected. [, ] By forming a ketal, the carbonyl group is temporarily deactivated, preventing racemization and ensuring the final Spiro[4,4]nonane-1,6-dione product maintains its enantiopurity. [, ]
Q2: What is the significance of using baker's yeast in the synthesis of enantiopure Spiro[4,4]nonane-1,6-dione?
A2: Baker's yeast plays a critical role in the synthesis by enabling the kinetic resolution of the racemic ketone precursor, ethyl 1-allyl-2-oxocyclopentanecarboxylate. [, ] This bioreduction process selectively reduces one enantiomer of the ketone, leaving the other enantiomer largely untouched. This allows for the separation and isolation of enantiopure starting material for the subsequent steps in the synthesis of Spiro[4,4]nonane-1,6-dione. [, ]
Q3: What are the potential applications of enantiopure Spiro[4,4]nonane-1,6-dione?
A3: Enantiopure Spiro[4,4]nonane-1,6-dione is a valuable building block in organic synthesis, particularly for the development of chiral ligands. [, ] Chiral ligands are essential components in asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The development of a practical and efficient method for synthesizing enantiopure Spiro[4,4]nonane-1,6-dione opens up new possibilities for designing and synthesizing novel chiral ligands with potentially improved properties and applications. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
